molecular formula C12H18ClNO3 B8095458 O-Ethyl-L-tyrosine methyl ester HCl

O-Ethyl-L-tyrosine methyl ester HCl

Cat. No.: B8095458
M. Wt: 259.73 g/mol
InChI Key: UYGODNPCESCJDT-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Ethyl-L-tyrosine methyl ester HCl is a chemical compound derived from L-tyrosine, an amino acid. It is commonly used in scientific research and various industrial applications due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the esterification of L-tyrosine with methanol in the presence of an acid catalyst.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity. This may include the use of advanced reactors and purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Substitution reactions can replace the ethyl or methyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Tyrosine derivatives, quinones.

  • Reduction: L-tyrosine ethyl amine.

  • Substitution: Derivatives with different alkyl or aryl groups.

Scientific Research Applications

O-Ethyl-L-tyrosine methyl ester HCl is widely used in scientific research due to its versatility:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It is used in studying enzyme mechanisms and protein interactions.

  • Industry: It is utilized in the production of various chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with enzymes and receptors involved in metabolic processes.

  • Pathways: It may influence pathways related to amino acid metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

O-Ethyl-L-tyrosine methyl ester HCl is unique due to its specific structure and reactivity. Similar compounds include:

  • L-Tyrosine methyl ester HCl: Similar in structure but lacks the ethyl group.

  • O-tert-Butyl-L-tyrosine methyl ester HCl: Contains a tert-butyl group instead of an ethyl group.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethoxyphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-10-6-4-9(5-7-10)8-11(13)12(14)15-2;/h4-7,11H,3,8,13H2,1-2H3;1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGODNPCESCJDT-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C[C@@H](C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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